molecular formula C19H17F3N4O3S B6476943 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2640896-77-9

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B6476943
CAS No.: 2640896-77-9
M. Wt: 438.4 g/mol
InChI Key: OTKKNTLWDXQUMQ-UHFFFAOYSA-N
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Description

This compound features a bifunctional ethanediamide core, with a thiophene-linked 1-methylpyrazole moiety at the N-terminus and a 4-(trifluoromethoxy)phenyl group at the N'-terminus. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing metabolic stability and lipophilicity, while the thiophene-pyrazole system may facilitate π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S/c1-26-11-12(10-24-26)16-7-6-15(30-16)8-9-23-17(27)18(28)25-13-2-4-14(5-3-13)29-19(20,21)22/h2-7,10-11H,8-9H2,1H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKKNTLWDXQUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular properties, and key spectral/functional characteristics:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Biological Activity (if reported)
Target Compound Ethanediamide - Thiophene-2-yl linked to 1-methylpyrazole
- 4-(trifluoromethoxy)phenyl
~467.4* Expected C=O stretch ~1660–1680 cm⁻¹ (ethanediamide)
CF₃O vibration ~1250–1300 cm⁻¹
Not explicitly reported
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole - Phenylsulfonyl
- 2,4-Difluorophenyl
Varies (X = H, Cl, Br) νC=S: 1247–1255 cm⁻¹
νNH: 3278–3414 cm⁻¹
Antifungal, antimicrobial (inferred from )
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-Triazole + Pyrazole - 5-Methylpyrazole
- Varied R groups (e.g., phenyl, alkyl)
~380–420 νC=O: ~1680 cm⁻¹
νS-H: Absent (tautomer-dependent)
Potential kinase inhibitors
2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine + Thiophene - Thiophene with morpholinomethyl
- Fluorophenyl
~531.3 MS: m/z 531.3 (M++1) Kinase inhibition (e.g., IC₅₀ < 100 nM)
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide Ethanediamide - Indole-piperidine
- 4-(trifluoromethyl)phenyl
~503.5 Not reported CNS-targeted (inferred from indole motif)

*Calculated based on molecular formula.

Key Comparative Analysis

Electron-Withdrawing Substituents
  • The target compound’s 4-(trifluoromethoxy)phenyl group contrasts with analogs bearing 4-(trifluoromethyl)phenyl or halogenated phenyls (e.g., 2,4-difluorophenyl in ). The trifluoromethoxy group offers superior metabolic resistance compared to halogens due to reduced oxidative susceptibility .
  • In contrast, the 4-(trifluoromethyl)phenyl group in increases hydrophobicity but may reduce solubility, impacting bioavailability.
Heterocyclic Core Variations
  • 1,2,4-Triazoles () : These compounds exhibit tautomerism (thione vs. thiol forms), influencing binding modes. The absence of a thiophene ring in these analogs may limit π-π interactions compared to the target compound.

Computational and Analytical Insights

  • Multiwfn Analysis () : Electron localization function (ELF) studies could map the electron-deficient regions of the trifluoromethoxy group, predicting interaction sites with biological targets.
  • Noncovalent Interaction (NCI) Plots (): Visualization of van der Waals and hydrogen-bonding interactions would differentiate the target compound’s binding profile from analogs like or .

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